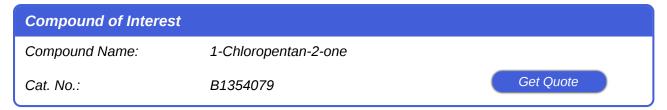


A Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloropentan-2-one**, a halogenated ketone of interest in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-chloropentan-2-one** is a five-carbon ketone functionalized with a chlorine atom at the alpha position.[1][2][3] This structural feature makes it a valuable intermediate for introducing a pentanone moiety in the synthesis of more complex molecules.

Common synonyms and identifiers for **1-chloropentan-2-one** include:

- 1-chloro-2-pentanone[1][4]
- 2-Pentanone, 1-chloro-[1][2][3][4]
- CAS Number: 19265-24-8[1]
- Molecular Formula: C₅H₉ClO[1][2][3][5]
- InChl: InChl=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3[1][2][3]



• SMILES: CCCC(=O)CCI[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **1-chloropentan-2-one** is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	120.58 g/mol	[1][2][5]
Boiling Point	154.5-156.0 °C	[6]
Density	1.086 g/cm³ (at 14 °C)	[6]
LogP (Octanol/Water Partition Coefficient)	1.594	[5][7]
Topological Polar Surface Area (TPSA)	17.07 Ų	[5]

Synthesis of 1-Chloropentan-2-one: An Experimental Protocol

The synthesis of **1-chloropentan-2-one** is typically achieved through the α -chlorination of pentan-2-one. This reaction proceeds via an enol or enolate intermediate. Various chlorinating agents can be employed for this transformation. Below is a representative experimental protocol based on general methods for the α -chlorination of ketones.

Reaction: α-Chlorination of Pentan-2-one

Reagents and Materials:

- Pentan-2-one
- Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
- Inert solvent (e.g., Dichloromethane (CH2Cl2), Carbon tetrachloride (CCl4))



- Acid or base catalyst (optional, depending on the chosen method)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Apparatus for guenching and work-up (separatory funnel, beakers, etc.)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

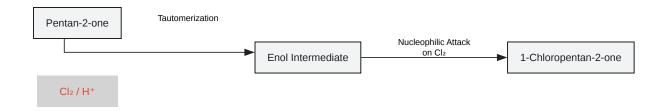
- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a
 dropping funnel, dissolve pentan-2-one in an appropriate volume of an inert solvent like
 dichloromethane.
- Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric
 amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The
 reaction temperature should be maintained at 0-5 °C during the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.



- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure to yield pure 1-chloropentan-2-one.

Reaction Pathway and Logical Relationships

The synthesis of **1-chloropentan-2-one** from pentan-2-one via acid-catalyzed α -chlorination involves the formation of an enol intermediate. The following diagram illustrates this reaction pathway.



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Caption: Synthesis of **1-chloropentan-2-one** from pentan-2-one.

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